1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18351768
InChI: InChI=1S/C11H11BrFNO/c1-7-5-8(12)9(13)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.11 g/mol

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC18351768

Molecular Formula: C11H11BrFNO

Molecular Weight: 272.11 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone -

Specification

Molecular Formula C11H11BrFNO
Molecular Weight 272.11 g/mol
IUPAC Name 1-(4-bromo-5-fluoro-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H11BrFNO/c1-7-5-8(12)9(13)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3
Standard InChI Key ISKRORUJSOPQPD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N2CCCC2=O)F)Br

Introduction

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone is a synthetic organic compound characterized by its unique structural features, including a pyrrolidinone moiety and halogen substituents. The compound's chemical formula is often reported as C11H10BrFNO, although some sources suggest C11H11BrFNO . This discrepancy may arise from variations in the compound's synthesis or purification methods. The molecular weight is approximately 274.1 g/mol, and the presence of both bromine and fluorine atoms in the aromatic ring contributes to its distinct electronic properties.

Synthesis Methods

The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone typically involves multiple steps, which may vary depending on the desired yield and purity of the final product. Common methods include:

  • Halogenation Reactions: Involving the introduction of bromine and fluorine into the aromatic ring.

  • Amination or Amidation: Forming the pyrrolidinone ring through reactions with appropriate amines or amides.

  • Purification Techniques: Such as chromatography to achieve high purity.

Potential Applications

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone has potential applications in various fields, including:

  • Medicinal Chemistry: The compound's unique electronic properties make it a candidate for interaction studies with enzymes and receptors, potentially leading to increased potency compared to non-halogenated analogs.

  • Materials Science: Its distinct electronic properties could be exploited in the development of new materials.

Interaction Studies

Preliminary studies suggest that the halogen substituents enhance the compound's interaction with biological targets. Further research is necessary to elucidate its complete interaction profile and to explore its potential as a therapeutic agent.

Comparison with Analogous Compounds

Several compounds share structural similarities with 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone, including:

Compound NameStructure FeaturesUnique Aspects
1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinoneContains a fluorine atom and a pyrrolidinone ringLacks bromine substitution; different electronic properties
1-(4-Bromophenyl)-2-pyrrolidinoneBromine at para position but no fluorineSimpler structure; less reactivity due to lack of fluorine
1-(3-Bromophenyl)-2-pyrrolidinoneBromine at meta positionAffects steric hindrance and electronic distribution

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